molecular formula C20H14BrClN4O B2934587 N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide CAS No. 1808564-08-0

N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide

Cat. No.: B2934587
CAS No.: 1808564-08-0
M. Wt: 441.71
InChI Key: WFTWHDYQVLVZQA-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-ena­mide is a synthetic small molecule characterized by a pyrazole core substituted with a 2-chlorophenylmethyl group and a 2-cyanoprop-2-enamide side chain linked to a 2-bromophenyl moiety.

Properties

IUPAC Name

N-(2-bromophenyl)-3-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c21-17-6-2-4-8-19(17)25-20(27)16(10-23)9-14-11-24-26(12-14)13-15-5-1-3-7-18(15)22/h1-9,11-12H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWHDYQVLVZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological assessments, and mechanisms of action based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring and subsequent modifications to introduce the bromine and chlorophenyl groups. The synthetic pathway typically includes:

  • Formation of the Pyrazole Core : Using appropriate hydrazones and aldehydes.
  • Bromination and Chlorination : Selective reactions to introduce halogens at specific positions.
  • Cyanopropenamide Formation : Final steps to achieve the desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives, suggesting that this compound may exhibit similar effects. A notable study evaluated several pyrazoline derivatives against HER2-positive gastric cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and induction of apoptosis.

Key Findings:

  • Inhibition of HER2 Expression : Compounds with similar structures showed more than 50% reduction in HER2 levels, implicating a potential mechanism involving disruption of protein-protein interactions (PPI) crucial for cancer cell survival .
  • Apoptosis Induction : Treatment with these compounds resulted in increased levels of pro-apoptotic markers such as cleaved PARP and caspase 3, indicating that they can trigger programmed cell death in cancer cells .

Mechanistic Studies

The mechanism by which these compounds exert their biological effects is believed to involve:

  • Disruption of ELF3-MED23 Interaction : This interaction is critical for HER2 signaling pathways; its inhibition leads to decreased HER2 expression and downstream signaling activity .
  • Cell Viability Assays : Compounds demonstrated cytotoxic effects in a concentration-dependent manner across various cancer cell lines, reinforcing their potential as therapeutic agents .

Comparative Biological Activity Table

Compound NameIC50 (μM)Mechanism of ActionCancer Type
Compound 105.0ELF3-MED23 PPI disruptionHER2-positive gastric cancer
This compoundTBDTBDTBD

Case Studies

Several case studies have been conducted using analogs of this compound:

  • NCI-N87 Cell Line Study : This study assessed the effect of various pyrazole derivatives on HER2 expression and demonstrated significant downregulation with certain compounds leading to enhanced apoptosis .
  • Xenograft Mouse Model : In vivo studies using xenograft models confirmed the anticancer efficacy of selected compounds, showing tumor size reduction upon treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Pyrazole core : The 1H-pyrazol-4-yl group provides a rigid scaffold for substituent positioning.
  • Cyanopropenamide side chain: The α,β-unsaturated carbonyl system introduces planarity and electronic effects, enhancing reactivity or target binding.
Comparative Analysis with Analogues

Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Key Findings
Target Compound C₂₁H₁₆BrClN₄O 2-Bromophenyl, 2-chlorophenylmethyl-pyrazole, 2-cyanoprop-2-enamide Hypothesized insecticidal/antimicrobial Theoretical studies suggest enhanced steric bulk from bromine may improve target selectivity vs. chlorine analogues .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 4-Chlorophenyl, chloroacetamide, cyano Insecticidal (Fipronil derivative) Exhibits 90% efficacy against Spodoptera litura larvae at 10 ppm; cyano group critical for neurotoxic activity .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-Dichlorophenyl, dihydro-pyrazol Structural ligand Dihedral angles (54.8°–77.5°) between aromatic rings reduce planarity, potentially lowering membrane permeability .
N-(1-Propyl-1H-1,3-benzodiazol-2-yl)propanamide C₁₃H₁₆N₄O Benzodiazolyl, propanamide Anticancer (in silico) Moderate binding affinity (ΔG = −7.8 kcal/mol) to EGFR kinase; lacks halogenation, limiting hydrophobic interactions .
Key Research Findings

Halogen Effects : The 2-bromophenyl group in the target compound may enhance binding affinity compared to 4-chlorophenyl analogues (e.g., ’s compound) due to increased van der Waals interactions. However, steric bulk could reduce solubility .

Cyanopropenamide vs.

Crystallographic Behavior : Unlike ’s compound, which forms hydrogen-bonded dimers (R₂²(10) motif), the target compound’s propenamide group may adopt distinct packing modes, influencing crystallinity and formulation .

Implications for Future Research

Activity Profiling : The compound’s structural similarity to Fipronil derivatives warrants insecticidal assays to validate hypothesized neurotoxic activity .

Solubility Optimization : Introducing polar groups (e.g., sulfonyl) could mitigate solubility limitations imposed by halogenation.

Computational Studies : Molecular docking against GABA-gated chloride channels (targets of Fipronil) may elucidate binding mechanisms .

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